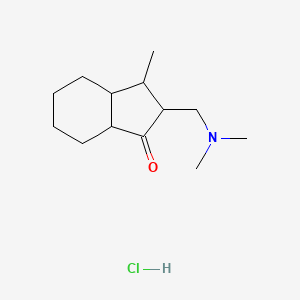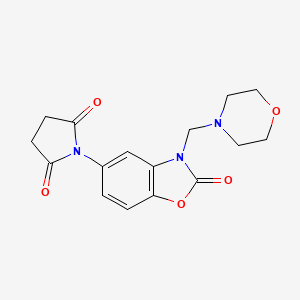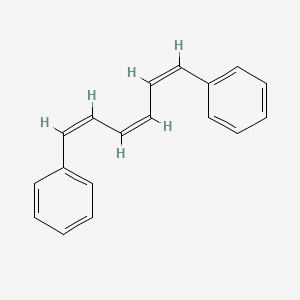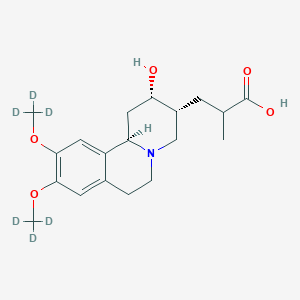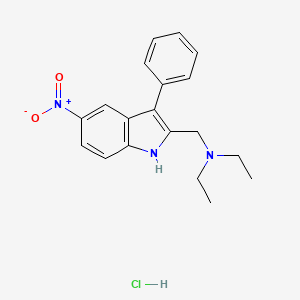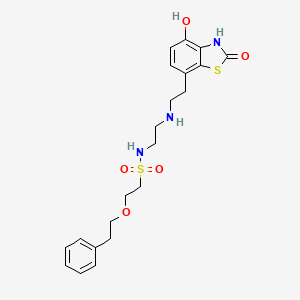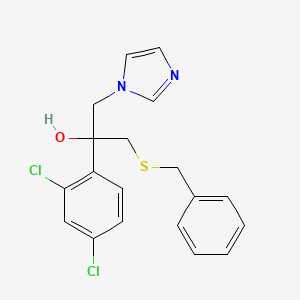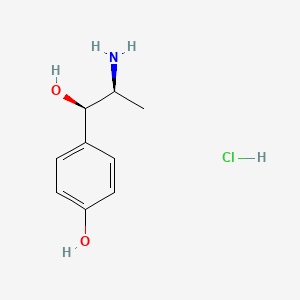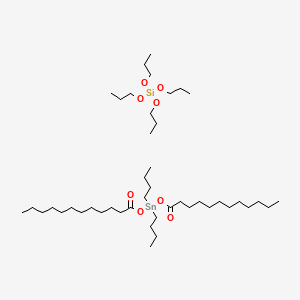
Einecs 270-183-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 270-183-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
The synthetic routes and reaction conditions for Einecs 270-183-1 involve several steps. The preparation methods typically include:
Synthesis: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Industrial Production: Industrial production methods for this compound involve large-scale chemical processes. These methods are designed to optimize the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Einecs 270-183-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions convert the compound into its reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions involve the cleavage of chemical bonds through the addition of water.
Scientific Research Applications
Einecs 270-183-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as an inhibitor or activator of specific enzymes.
Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new drugs and treatments.
Industry: this compound is utilized in industrial processes, including the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 270-183-1 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact mechanism of action depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Einecs 270-183-1 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Einecs 270-325-2: This compound has similar chemical properties but differs in its specific applications and reactivity.
Einecs 270-183-2: Another related compound with distinct industrial and research applications.
Einecs 270-183-3: This compound shares some chemical characteristics with this compound but has different biological activities.
Properties
CAS No. |
68412-36-2 |
|---|---|
Molecular Formula |
C44H92O8SiSn |
Molecular Weight |
896.0 g/mol |
IUPAC Name |
[dibutyl(dodecanoyloxy)stannyl] dodecanoate;tetrapropyl silicate |
InChI |
InChI=1S/C12H28O4Si.2C12H24O2.2C4H9.Sn/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-4-2;/h5-12H2,1-4H3;2*2-11H2,1H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;;+2/p-2 |
InChI Key |
DXLAMDDVJNYIGH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC.CCCO[Si](OCCC)(OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]hydroxylamine](/img/structure/B12771364.png)
